molecular formula C25H18Cl4N4O3S B2749004 2-(2,4-dichlorophenoxy)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 389071-78-7

2-(2,4-dichlorophenoxy)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2749004
CAS No.: 389071-78-7
M. Wt: 596.3
InChI Key: LHNASMFFVUXTOG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C25H18Cl4N4O3S and its molecular weight is 596.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A novel compound was synthesized by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride, demonstrating the chemical feasibility of creating complex triazole derivatives for potential applications in material science and pharmacology (Xue et al., 2008).
  • Investigations into the chemical structures of N-derivatives of certain acetamides highlighted their potential as pesticides, showcasing how modifications in chemical structures can lead to applications in agriculture (E. Olszewska et al., 2011).

Biological Activities

  • Research on triazole compounds containing thioamide groups revealed antifungal and plant growth regulating activities, underscoring the compound's utility in both pharmaceutical and agricultural sectors (Li Fa-qian et al., 2005).
  • Another study synthesized N-phenyl-2,2-di(4-chlorophenoxy)acetamide through a reaction involving 4-chlorophenol and N-phenyl dichloroacetamide, hinting at the compound's versatility and potential applications in synthesizing novel materials or chemicals (Tao Jian-wei, 2009).

Anticancer Potential

  • A study on benzothiazole derivatives bearing different heterocyclic rings found significant anticancer activity against human tumor cell lines, indicating the potential of such compounds in cancer therapy (L. Yurttaş et al., 2015).

Antimicrobial and Antifungal Activities

  • Thiazolidinone and acetidinone derivatives were synthesized and showed promising antimicrobial activity against various micro-organisms, pointing to the compound's potential in developing new antimicrobial agents (B. Mistry et al., 2009).

QSAR Studies

  • QSAR studies on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents revealed the importance of structural and physicochemical parameters in enhancing antibacterial activity, providing insights into designing more effective antibacterial compounds (N. Desai et al., 2008).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[4-(3,4-dichlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl4N4O3S/c26-16-6-9-22(20(29)10-16)36-13-24(35)30-12-23-31-32-25(33(23)17-7-8-18(27)19(28)11-17)37-14-21(34)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNASMFFVUXTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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